Home > Products > Screening Compounds P71014 > Diltiazem maleate
Diltiazem maleate - 139492-78-7

Diltiazem maleate

Catalog Number: EVT-3315966
CAS Number: 139492-78-7
Molecular Formula: C26H30N2O8S
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Diltiazem maleate is derived from diltiazem, which is synthesized from various chemical precursors. The maleate salt form enhances the solubility and bioavailability of diltiazem in pharmaceutical formulations. It is classified under the following categories:

  • Pharmacological Class: Calcium channel blocker
  • Therapeutic Class: Antihypertensive agent
  • Chemical Structure: C26H32N2O9S
Synthesis Analysis

The synthesis of diltiazem maleate involves several methods, with chemical resolution being the most common approach. The following outlines the primary synthetic routes:

The final product, diltiazem maleate, is obtained through esterification of the intermediate compound with maleic acid or its anhydride .

Molecular Structure Analysis

Diltiazem maleate has a complex molecular structure characterized by the following features:

  • Molecular Formula: C26H32N2O9S
  • Molecular Weight: Approximately 508.6 g/mol
  • Structural Characteristics: The compound contains a benzothiazepine core structure, with two chiral centers at positions 2 and 3, leading to cis and trans isomerism .

The presence of a maleate group enhances its solubility profile compared to its base form, diltiazem hydrochloride.

Chemical Reactions Analysis

Diltiazem maleate participates in various chemical reactions primarily related to its pharmacological activity:

  • Calcium Channel Blockade: Diltiazem inhibits calcium ion influx through L-type calcium channels in cardiac and vascular smooth muscle cells . This mechanism reduces myocardial contractility and promotes vasodilation.
  • Metabolic Pathways: Diltiazem undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP2D6), resulting in several active metabolites that contribute to its pharmacological effects .
Mechanism of Action

The mechanism of action of diltiazem maleate involves:

  1. Calcium Channel Inhibition: By blocking L-type calcium channels, diltiazem reduces calcium ion entry into cells, leading to decreased intracellular calcium levels.
  2. Vasodilation: The inhibition of calcium influx results in relaxation of vascular smooth muscle, leading to decreased peripheral vascular resistance and lower blood pressure.
  3. Reduced Cardiac Workload: Diltiazem decreases heart rate and myocardial oxygen demand by reducing contractility.

Clinical studies indicate that effective plasma concentrations range from 50 to 200 ng/mL, with peak concentrations occurring several hours post-administration .

Physical and Chemical Properties Analysis

Diltiazem maleate exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and alcohol; insoluble in organic solvents.
  • Melting Point: Approximately 150 °C (decomposes).
  • pH Range: Typically between 4.5 to 7.0 when dissolved in water.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Diltiazem maleate is utilized in various clinical settings:

  • Management of Hypertension: It effectively lowers blood pressure by relaxing blood vessels.
  • Treatment of Angina Pectoris: Diltiazem reduces myocardial oxygen demand by decreasing heart rate and contractility.
  • Arrhythmias Management: It is also used off-label for certain types of arrhythmias due to its effects on cardiac conduction.

In addition to its therapeutic applications, diltiazem maleate serves as a model compound for studying calcium channel mechanisms and developing new cardiovascular drugs.

Synthetic Methodologies and Chemical Optimization

Key Synthetic Routes and Stereochemical Control

Diltiazem maleate, the maleic acid salt of the benzothiazepine calcium channel blocker diltiazem, requires precise stereochemical control during synthesis due to the presence of two chiral centers in the diltiazem free base. The pharmacologically active isomer possesses the (2S,3S) absolute configuration, which is essential for optimal calcium channel blocking activity [1] [3]. Two primary synthetic strategies dominate industrial and laboratory production:

Chiral Pool Approach:

This method utilizes D-glyceraldehyde acetonide as a chiral template to install the required stereocenters. Key steps include:

  • Mercaptan Addition: 2-aminothiophenol undergoes condensation with p-methoxyphenylglycidate (derived from D-glyceraldehyde) to form the benzothiazepine core.
  • Lactamization and Esterification: Intramolecular cyclization followed by acetylation yields the (2S,3S)-diltiazem free base [1] [9].
  • Yield and Purity: Typical yields range from 35–45% over 8–10 steps, with enantiomeric excess (ee) >98% achievable through careful control of reaction conditions and crystallizations [9].

Enantioselective Synthesis:

Catalytic asymmetric methods offer improved atom economy:

  • Asymmetric Epoxidation: Jacobsen’s salen-cobalt catalysts enable enantioselective epoxidation of cinnamyl derivatives to generate key glycidic ester intermediates.
  • Thiolate Ring Opening: Regioselective thiolate attack on the epoxide, followed by acid-catalyzed cyclization, constructs the benzothiazepine ring with high diastereoselectivity (dr >95:5) [3] [9].

Table 1: Comparison of Key Synthetic Routes to Diltiazem Free Base

MethodKey Starting MaterialCritical StepOverall YieldEnantiomeric Excess
Chiral PoolD-Glyceraldehyde acetonideGlycidate condensation35–45%>98% ee
EnantioselectiveCinnamyl esterAsymmetric epoxidation40–50%92–95% ee
Racemic Resolution(±)-trans-GlycidateDiastereomeric salt formation25–30% (per isomer)>99% ee

Optimization Challenges and Solutions

Diastereomer Impurities:

The trans-isomers (2R,3S) and (2S,3R) exhibit significantly reduced calcium antagonistic activity (≤10% potency compared to (2S,3S)-diltiazem) [3]. Mitigation strategies include:

  • Crystallization-Induced Asymmetric Transformation (CIAT): Treating epimeric mixtures in solvents like toluene induces preferential crystallization of the desired cis-isomer.
  • Enzymatic Resolution: Lipases selectively hydrolyze the undesired ester diastereomer, enriching the (2S,3S)-configuration [9].

Hydrolytic Stability:

The ester linkage in diltiazem is prone to hydrolysis under acidic conditions, forming pharmacologically inactive desacetyl diltiazem [4]. Process optimizations focus on:

  • pH Control: Maintaining reaction mixtures at pH 6–8 during synthesis and purification.
  • Protective Group Strategies: Temporary silyl protection of the C3 alcohol during lactam formation [4] [9].

Salt Formation and Polymorphism

Diltiazem maleate (C₂₂H₂₆N₂O₄S·C₄H₄O₄; MW 530.59 g/mol) is formed via salt metathesis:

  • Stoichiometry: Diltiazem free base and maleic acid react in a 1:1 molar ratio in ethanol or isopropanol.
  • Crystallization Controls: Cooling rate, solvent composition, and seeding protocols dictate polymorphic form (Forms I and II identified). Form I exhibits superior stability and flow properties for tablet manufacturing [6].

Table 2: Physicochemical Properties of Diltiazem Maleate

PropertyValueAnalytical Method
Molecular FormulaC₂₆H₃₀N₂O₈SElemental Analysis
Melting Point207–210°C (dec.)DSC
pKa (Free base)7.7 (tertiary amine)Potentiometry
Solubility (H₂O, 25°C)50 mg/mLUSP Dissolution Apparatus
Crystal System (Form I)MonoclinicPXRD

Salt Selection Rationale:

Maleate was chosen over hydrochloride or citrate due to:

  • Enhanced Crystallinity: Forms well-defined crystals facilitating purification.
  • Stability: Lower hygroscopicity reduces degradation during storage.
  • Bioavailability: Maleate counterion does not interfere with dissolution kinetics in gastrointestinal fluids [6].

Analytical Characterization

Robust analytical methods ensure stereochemical and chemical purity:

  • Chiral HPLC: Utilized polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol/diethylamine mobile phases to resolve cis and trans-diastereomers; detection limit: 0.05% for isomer impurities [3] [9].
  • Electrochemical Sensors: Carbon paste electrodes modified with CdO-reduced graphene oxide detect diltiazem at nM concentrations (LOD = 10 nM) via oxidation at +0.85 V vs. Ag/AgCl [4].
  • X-ray Diffraction (XRD): Confirmed absolute stereochemistry of intermediates and final API; (2S,3S)-configuration validated by anomalous dispersion [3] [6].

Process Scale-Up Innovations

Recent advances address cost and environmental constraints:

  • Continuous Flow Synthesis: Microreactors enable rapid epoxide formation/thiolate ring closure (residence time <10 min) with 20% higher yield than batch processes.
  • Catalyst Immobilization: Heterogeneous Pd/C catalysts for hydrogenation steps reduce metal leaching and enable recycling (>15 cycles) [9].

Properties

CAS Number

139492-78-7

Product Name

Diltiazem maleate

IUPAC Name

(Z)-but-2-enedioic acid;[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

Molecular Formula

C26H30N2O8S

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C22H26N2O4S.C4H4O4/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-3(6)1-2-4(7)8/h5-12,20-21H,13-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21+;/m1./s1

InChI Key

WHBXLOWLFLTDMD-WECFPGDBSA-N

SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.